![molecular formula C20H25N3O4S B2494663 N-(2-(4-phenylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1049441-06-6](/img/structure/B2494663.png)
N-(2-(4-phenylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Overview
Description
N-(2-(4-phenylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C20H25N3O4S and its molecular weight is 403.5. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-phenylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-phenylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Alzheimer’s Disease Treatment
- Bioactivity : Most of the synthesized compounds exhibit moderate acetylcholinesterase inhibitory activities in vitro. Notably, compound 6g demonstrates potent inhibitory activity against AChE, making it a potential lead compound for AD drug development .
Antiproliferative Activity Against Tumors
- Experimental Evidence : Studies conducted by the National Cancer Institute (NCI) have shown that lead piperazines can suppress and eliminate experimental tumors in small-animal models .
Dopamine Receptor Modulation
- Functional Assay : Selected compounds derived from this compound exhibit partial to full agonist characteristics in stimulating GTPγS binding. These compounds may play a role in modulating dopamine receptors, potentially impacting neurological function .
Anxiolytic Activity
- Further Research Needed : While there is evidence of anxiolytic activity, additional studies are required to fully explore this aspect .
Anticonvulsant Properties
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with neuronal voltage-sensitive sodium channels .
Mode of Action
Related compounds have been observed to bind moderately to neuronal voltage-sensitive sodium channels .
Biochemical Pathways
Related compounds have been associated with anticonvulsant activity, suggesting potential involvement in neurological signaling pathways .
Result of Action
Related compounds have been associated with anticonvulsant activity, suggesting potential effects on neuronal activity .
properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c24-28(25,18-6-7-19-20(16-18)27-15-14-26-19)21-8-9-22-10-12-23(13-11-22)17-4-2-1-3-5-17/h1-7,16,21H,8-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYPZGKBARKGKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-phenylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.